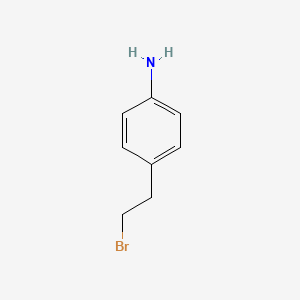

4-(2-Bromoethyl)aniline

説明

Significance in Advanced Organic Synthesis and Medicinal Chemistry

The significance of 4-(2-bromoethyl)aniline in advanced organic synthesis stems from its nature as a versatile building block. The presence of a bromine atom, an effective leaving group, makes the ethyl chain susceptible to nucleophilic substitution reactions. smolecule.comchemicalbook.com This reactivity allows for the strategic introduction of various functional groups by reacting it with nucleophiles like amines or alcohols, thereby facilitating the construction of more elaborate molecular architectures. smolecule.com

In medicinal chemistry, this reactivity is particularly prized. The compound serves as a crucial intermediate in the synthesis of a range of pharmaceutical compounds. smolecule.com The bromine atom acts as a versatile handle for chemical modifications, enabling chemists to systematically alter the structure of a lead compound to optimize its biological activity and properties. This adaptability makes it an important precursor in the development of new drug candidates. Furthermore, its structural framework is found in intermediates used to produce agrochemicals, such as pesticides and herbicides. smolecule.commyskinrecipes.com

The aniline (B41778) moiety of the molecule also contributes to its synthetic utility. The amino group can participate in various reactions, including diazotization followed by substitution, which further expands the range of possible derivatives that can be accessed from this starting material. This dual reactivity of the bromoethyl group and the aniline ring makes this compound a valuable and strategic component in multistep synthetic pathways.

Scope of Academic Inquiry for this compound in Contemporary Chemical Sciences

In contemporary chemical sciences, this compound is a subject of academic and industrial research focused on developing new synthetic methodologies and understanding reaction mechanisms. smolecule.com Researchers investigate its reactivity profile, particularly exploring the electrophilic character of the carbon atom bonded to the bromine, to refine and expand its applications in organic synthesis. smolecule.com

The synthesis of this compound and its derivatives is also an active area of investigation. Studies focus on optimizing existing synthetic routes and developing novel, more efficient methods. Common approaches include the direct bromination of N-acylated 2-(4-aminophenyl)ethanol (B86761) or the N-alkylation of aniline derivatives. smolecule.com For instance, a general method for preparing related compounds involves treating N,N-bis(2-hydroxyethyl)aniline with phosphorus tribromide (PBr3). nih.gov The development of high-yield, pure processes for creating substituted aniline derivatives, such as 4-bromo-2-(4,5-dihydroisoxazol-3-yl)-3-methylaniline, highlights the industrial and academic interest in these synthetic pathways. google.com

Furthermore, the compound is utilized in fundamental research to explore various classes of chemical transformations. It can be employed in coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, which are fundamental processes in modern organic chemistry. smolecule.com The study of such reactions using this compound as a model substrate contributes to a deeper understanding of chemical principles and the development of new catalysts and reaction conditions.

Table 2: Key Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Nucleophilic Substitution | The bromoethyl group is replaced by various nucleophiles. smolecule.com |

| Coupling Reactions | Used to form more complex organic molecules for pharmaceuticals and agrochemicals. smolecule.commyskinrecipes.com |

| Reduction Reactions | The aniline portion can be reduced to form different amines depending on the reaction conditions. smolecule.com |

Information sourced from Smolecule. smolecule.com

特性

IUPAC Name |

4-(2-bromoethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrN/c9-6-5-7-1-3-8(10)4-2-7/h1-4H,5-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNPSMKHXUKDOBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCBr)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192491 | |

| Record name | 1-(4-Aminophenyl)-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

39232-03-6 | |

| Record name | 4-(2-Bromoethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39232-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(4-Aminophenyl)-2-bromoethane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039232036 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-(4-Aminophenyl)-2-bromoethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies for 4 2 Bromoethyl Aniline

Established Synthetic Routes to 4-(2-Bromoethyl)aniline

Classic methodologies provide reliable, albeit sometimes lengthy, pathways to the target molecule. These routes often rely on fundamental organic reactions that have been well-documented and optimized over time.

A logical, though challenging, approach to synthesizing this compound involves the direct bromination of a suitable precursor. The direct bromination of the ethyl side chain of 4-ethylaniline (B1216643) is not a standard selective reaction. A more viable strategy involves starting with a precursor that already contains a hydroxyl group on the ethyl chain, such as 2-(4-aminophenyl)ethanol (B86761). The hydroxyl group can then be converted to a bromide. This conversion is a common transformation, often achieved using reagents like phosphorus tribromide or a combination of carbon tetrabromide and triphenylphosphine.

Another key consideration is the high reactivity of the aniline (B41778) ring towards electrophilic bromination. The amino group is a strong activating group, which can lead to multiple brominations on the aromatic ring, often resulting in the formation of 2,4,6-tribromoaniline (B120722) if not controlled. youtube.com To achieve selective bromination on the side chain or to introduce a single bromine atom at a specific position on the ring, the amino group's reactivity must be moderated. A common strategy is the temporary protection of the amino group as an acetanilide (B955). youtube.comdoubtnut.com This involves reacting the aniline with acetic anhydride (B1165640). doubtnut.com The resulting N-acetyl group is still ortho-para directing but is less activating than the amino group, allowing for more controlled bromination. youtube.com After the bromination step, the acetyl group can be removed by acid or base hydrolysis to regenerate the aniline functionality. doubtnut.com

Table 1: Comparison of Bromination Reagents for Aromatic Systems

| Reagent/System | Conditions | Selectivity | Notes |

|---|---|---|---|

| Bromine (Br₂) in Acetic Acid | Room temperature | Low; can lead to polybromination on activated rings. youtube.comaskfilo.com | Requires protection of highly activating groups like -NH₂ to achieve monobromination. youtube.comdoubtnut.com |

| N-Bromosuccinimide (NBS) | THF, room temperature | Good; a milder source of electrophilic bromine. mdpi.com | Often used for allylic and benzylic bromination, but also effective for activated aromatic rings. |

| Hydrobromic Acid (HBr) / Hydrogen Peroxide (H₂O₂) | 30-60 °C | High regioselectivity; reduces formation of dibromo side products. google.com | Considered a greener alternative as it avoids the use of elemental bromine. google.com |

| Ceric Ammonium (B1175870) Nitrate / KBr | Ethanolic-aqueous medium | High | A green chemistry approach for brominating acetanilides. researchgate.net |

This table is generated based on data from provided sources and illustrates general applications in aromatic bromination.

Reductive amination is a powerful and versatile method for forming carbon-nitrogen bonds, providing a route to primary, secondary, and tertiary amines. masterorganicchemistry.comarkat-usa.org The process typically involves the reaction of a carbonyl compound (aldehyde or ketone) with an amine to form an imine or enamine intermediate, which is then reduced in the same pot to the corresponding amine. masterorganicchemistry.comlibretexts.org

For the synthesis of this compound, this strategy could be employed by reacting a brominated aldehyde, such as (4-bromophenyl)acetaldehyde, with ammonia (B1221849). The subsequent reduction of the intermediate imine would yield the target molecule. A critical aspect of this "one-pot" reaction is the choice of reducing agent. The reducing agent must be selective enough to reduce the imine intermediate faster than the starting carbonyl compound. arkat-usa.org Reagents like sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) are commonly used because they are less reactive towards aldehydes and ketones at the pH levels where imine formation is favorable. masterorganicchemistry.comlibretexts.org Standard sodium borohydride (B1222165) (NaBH₄) can also be used, but it may reduce the starting aldehyde, leading to alcohol by-products. masterorganicchemistry.comyoutube.com

Table 2: Common Reducing Agents for Reductive Amination

| Reducing Agent | Abbreviation | Key Characteristics |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Can reduce aldehydes and ketones; may require separate imine formation and reduction steps. masterorganicchemistry.com |

| Sodium Cyanoborohydride | NaBH₃CN | Mild and selective; effective at reducing imines in the presence of carbonyls. masterorganicchemistry.comresearchgate.net |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | A less toxic alternative to NaBH₃CN with similar selectivity. masterorganicchemistry.com |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂/Pd, Pt, Ni | Effective method, but may be sensitive to other functional groups (e.g., can reduce nitro groups or remove halogens). arkat-usa.org |

This table provides a summary of reagents and their general use in reductive amination based on information from multiple sources.

Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, represent a classic approach for forming C-N bonds, particularly in the synthesis of N-aryl compounds. These reactions typically involve the coupling of an aryl halide with an amine in the presence of a copper catalyst and a base at elevated temperatures. nih.gov

In the context of this compound synthesis, one could envision a strategy where 1-bromo-4-(2-bromoethyl)benzene (B154583) is coupled with an ammonia source using a copper catalyst. However, managing selectivity between the two different C-Br bonds would be a significant challenge. A more relevant application is seen in the synthesis of N-aryl anthranilic acids, where copper-catalyzed amination of 2-bromobenzoic acids with various anilines proceeds with high chemo- and regioselectivity. nih.gov These reactions often use a combination of copper powder and copper(I) oxide as the catalyst, with a base like potassium carbonate in a high-boiling solvent such as 2-ethoxyethanol. nih.gov While not a direct synthesis of the target compound, this methodology establishes the utility of copper catalysis for coupling brominated aromatics with amino groups, a key structural feature of this compound.

Advanced and Novel Synthetic Approaches for Enhanced Efficiency and Selectivity

Modern synthetic chemistry seeks to improve upon established methods by developing novel routes that offer greater efficiency, use milder conditions, and provide higher selectivity, thereby minimizing waste and complex purification steps.

Recent advancements have focused on using alternative reagents that are safer and more selective. For bromination, the use of hydrobromic acid with an oxidizing agent like hydrogen peroxide is an effective alternative to elemental bromine, generating the electrophilic Br⁺ in situ. google.com This method significantly reduces the formation of poly-brominated by-products.

Photoinduced, copper-catalyzed reactions are also emerging as a novel strategy. For example, a chiral copper catalyst has been shown to facilitate the enantioconvergent coupling of aniline nucleophiles with racemic tertiary alkyl electrophiles under photochemical conditions, a process that barely proceeds with simple heating. acs.org This highlights the potential for light-driven catalysis to enable otherwise difficult transformations.

Controlling selectivity is paramount in organic synthesis to maximize the yield of the desired product and simplify purification. As mentioned previously, the protection of the amino group in aniline as an acetanilide is a cornerstone of regioselective synthesis. youtube.comdoubtnut.com This strategy ensures that electrophilic substitution, such as bromination, occurs predictably at the para-position relative to the less-activating N-acetyl group. youtube.com

More advanced strategies aim to bypass the need for protecting groups and pre-functionalized substrates altogether. The direct functionalization of C-H bonds is a highly sought-after goal. Researchers have developed palladium/S,O-ligand catalytic systems that can achieve the para-selective C-H olefination of aniline derivatives under mild conditions. uva.nl While this specific example adds an olefin rather than a bromoethyl group, it demonstrates the principle of targeting a specific C-H bond on the aniline ring, representing a significant step towards more efficient and atom-economical syntheses. uva.nl Similarly, highly regioselective copper-catalyzed amination methods have been developed that can selectively substitute a bromide adjacent to a carboxylic acid group while leaving other halogen substituents on the aromatic ring untouched. nih.gov Such strategies that differentiate between similar functional groups are crucial for minimizing by-products in complex molecules.

Multi-Component Reactions and Cascade Processes in this compound Synthesis

While specific literature on multi-component reactions for the direct synthesis of this compound is not abundant, analogous MCRs for structurally similar compounds offer insight into potential synthetic pathways. For instance, the three-component Mannich reaction, which involves an aromatic amine, an aldehyde, and a ketone, could theoretically be adapted. nih.gov In a hypothetical scenario, a protected 4-aminophenylethanol derivative could react with formaldehyde (B43269) and a suitable ketone, followed by deprotection and bromination of the ethyl group to yield the target compound.

Cascade reactions, also known as domino or tandem reactions, involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is triggered by the functionality formed in the previous step. Such processes are elegant and atom-economical. The synthesis of structurally diverse 2-substituted 2H-chromenes through an aniline-promoted cyclization-substitution cascade reaction of trans-2-hydroxycinnamaldehydes with various carbonic nucleophiles highlights the potential of anilines to initiate complex transformations. nih.gov A plausible, albeit theoretical, cascade approach to this compound could begin with a starting material that undergoes an initial reaction to form a reactive intermediate, which then cyclizes or rearranges, ultimately leading to the desired phenethylamine (B48288) skeleton. Subsequent functional group manipulation would then be required to introduce the bromoethyl moiety.

Enzyme cascade reactions also present a powerful tool for asymmetric synthesis, enabling the creation of specific enantiomers of a target molecule. princeton.edu By combining biocatalytic steps, such as those involving ketoreductases, complex chiral amines can be synthesized with high enantioselectivity. princeton.edu

The development of novel cascade reactions is an active area of research. For example, a temperature-controlled three-component reaction of tertiary enaminones, KSCN, and anilines can lead to either 2-aminothiazoles or 2-iminothiazolines, demonstrating how reaction conditions can direct the outcome of a multi-component process. peeref.com The exploration of such novel MCRs and cascade reactions holds promise for the future development of efficient and elegant synthetic routes to this compound and its derivatives.

Green Chemistry Principles and Sustainable Methodologies in this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for minimizing the environmental impact of its production. These principles focus on the use of less hazardous chemicals, renewable feedstocks, and energy-efficient processes.

A greener approach to the synthesis of a related compound, 4-bromoacetanilide, from aniline has been described, which avoids the use of hazardous reagents like acetic anhydride and elemental bromine. acs.org This two-step synthesis first converts aniline to acetanilide using zinc dust or iron powder in acetic acid, followed by bromination with a ceric ammonium nitrate-KBr combination in an ethanol-water medium. acs.org This methodology could be adapted for the synthesis of precursors to this compound.

The following subsections delve into specific green chemistry strategies that can be applied to the synthesis of this compound.

Solvent Selection and Optimization for Reduced Environmental Impact

The choice of solvent is a critical factor in the environmental footprint of a chemical process. Traditional solvents are often volatile organic compounds (VOCs) that contribute to air pollution and have associated health risks. Green chemistry encourages the use of safer, more environmentally benign solvents.

For the synthesis of aniline derivatives, greener solvent alternatives are being explored. For instance, the N-TBS (tert-butylsilyl) protection of anilines can be carried out efficiently in 2-methyltetrahydrofuran (B130290) (2-MeTHF), an eco-friendly alternative to tetrahydrofuran (B95107) (THF). chemicalbook.com Supercritical fluids, such as supercritical carbon dioxide, and ionic liquids are also being investigated as potential green solvents for various organic transformations.

The selection of a solvent can also influence the course of a reaction. For example, in nucleophilic substitution reactions, the polarity of the solvent can affect the reaction mechanism and rate. cbseacademic.nic.in Therefore, optimizing solvent selection involves a balance of environmental considerations and reaction efficiency. The use of water as a solvent is highly desirable from a green chemistry perspective, although its application can be limited by the solubility of organic reactants.

The following table provides a comparison of conventional and greener solvents that could be considered for the synthesis of this compound and its intermediates.

| Conventional Solvents | Greener Alternative Solvents | Key Considerations for Selection |

| Dichloromethane (DCM) | 2-Methyltetrahydrofuran (2-MeTHF) | Lower toxicity and environmental impact of 2-MeTHF. chemicalbook.com |

| Tetrahydrofuran (THF) | Ethanol/Water mixtures | Reduced volatility and hazards, readily available. acs.org |

| Benzene (B151609) | Toluene, Cyclohexane | Lower toxicity compared to benzene. |

| Dimethylformamide (DMF) | Dimethyl sulfoxide (B87167) (DMSO) | High boiling points, but DMSO is generally considered less toxic. |

Development and Application of Heterogeneous Catalysts for Sustainable Production

In the context of aniline synthesis, various heterogeneous catalysts have been developed. For instance, palladium nanocrystals embedded in a covalent organic framework (COF) have been shown to be efficient catalysts for Heck cross-coupling reactions involving 4-bromoaniline. chemicalbook.com Raney nickel is a widely used heterogeneous catalyst for hydrogenation reactions, such as the reduction of nitro groups to amines. baranlab.org

For the synthesis of this compound, heterogeneous catalysts could be employed in several key steps. For example, a solid acid catalyst could be used for the acylation of aniline, and a supported metal catalyst could facilitate the reduction of a nitro or carbonyl group in a precursor molecule. The development of robust and selective heterogeneous catalysts is a key area of research for making the synthesis of fine chemicals like this compound more sustainable.

The table below summarizes some potential applications of heterogeneous catalysts in the synthesis of this compound.

| Reaction Step | Conventional Catalyst | Heterogeneous Catalyst Alternative | Advantages of Heterogeneous Catalyst |

| Friedel-Crafts Acylation | AlCl₃ (Homogeneous) | Zeolites, Montmorillonite clays | Easy separation, reusability, reduced waste. |

| Nitro Group Reduction | Sn/HCl (Homogeneous) | Raney Ni, Pd/C | Recyclable, avoids stoichiometric metal waste. baranlab.org |

| C-C Coupling Reactions | Pd(PPh₃)₄ (Homogeneous) | Pd on charcoal (Pd/C), Pd-COF | Facile removal of catalyst from product. chemicalbook.com |

Maximizing Atom Economy and Minimizing Waste in Synthetic Pathways

Atom economy is a fundamental concept in green chemistry that measures the efficiency of a chemical reaction in converting reactants into the desired product. scranton.edu It is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. A higher atom economy indicates that a smaller amount of waste is generated.

To maximize atom economy in the synthesis of this compound, synthetic routes should be designed to favor addition and rearrangement reactions over substitution and elimination reactions, which inherently generate byproducts. For example, a hypothetical synthesis that proceeds via the direct addition of a bromoethyl group to the aniline ring would have a higher atom economy than a multi-step sequence involving protection, functionalization, and deprotection steps.

The choice of reagents also plays a crucial role. The use of catalytic reagents is preferred over stoichiometric ones, as catalysts are used in small amounts and are regenerated during the reaction. For instance, using a catalytic amount of a reusable solid acid for an acylation step is more atom-economical than using a stoichiometric amount of a Lewis acid that is consumed in the reaction and generates waste.

Comparing different synthetic routes for the same target molecule can reveal significant differences in atom economy. For example, the "brown" route for ibuprofen (B1674241) synthesis has an atom economy of about 40%, while the "green" route achieves around 77%. monash.edu A similar analysis of potential synthetic pathways to this compound would be invaluable in selecting the most sustainable option.

The following table illustrates a hypothetical comparison of atom economy for two potential reaction types in the synthesis of a precursor to this compound.

| Reaction Type | Generalized Reaction | Reactants | Desired Product | Byproducts | Atom Economy |

| Substitution | R-H + X-Y → R-X + H-Y | Substrate, Reagent | Functionalized Substrate | Acid/Salt | <100% |

| Addition | R=R + X-Y → X-R-R-Y | Unsaturated Substrate, Reagent | Addition Product | None | 100% |

By prioritizing high atom economy and minimizing waste, the synthesis of this compound can be made more cost-effective and environmentally responsible.

Reaction Mechanisms and Reactivity Profile of 4 2 Bromoethyl Aniline

Nucleophilic Substitution Reactions Involving the Bromoethyl Moiety

The bromoethyl group of 4-(2-Bromoethyl)aniline is susceptible to nucleophilic substitution reactions, where the bromine atom, a good leaving group, is replaced by a nucleophile.

Elucidation of Reaction Mechanisms (e.g., SN1, SN2 Pathways)

Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular).

The SN2 mechanism is a one-step process where the nucleophile attacks the electrophilic carbon atom at the same time as the leaving group departs. libretexts.org This concerted mechanism is favored for primary alkyl halides like the bromoethyl group in this compound because there is less steric hindrance around the reaction center. libretexts.orgmasterorganicchemistry.com The rate of an SN2 reaction is dependent on the concentration of both the substrate and the nucleophile. youtube.comchemistrysteps.com These reactions typically occur with an inversion of stereochemistry at the reaction center. youtube.com

The SN1 mechanism , in contrast, is a two-step process. The first step involves the slow departure of the leaving group to form a carbocation intermediate. This is the rate-determining step. libretexts.org The second step is the rapid attack of the nucleophile on the carbocation. youtube.com SN1 reactions are more common for tertiary alkyl halides due to the stability of the resulting carbocation. libretexts.orgmasterorganicchemistry.com While a primary carbocation is generally unstable, the reaction can be influenced by the solvent. Polar protic solvents, for instance, can stabilize the carbocation intermediate, making the SN1 pathway more favorable. libretexts.orgkhanacademy.org

For this compound, the SN2 pathway is generally preferred due to the primary nature of the alkyl halide. However, the choice of solvent and the strength of the nucleophile can influence the reaction mechanism. Strong nucleophiles tend to favor the SN2 pathway, while weaker nucleophiles might allow for the possibility of an SN1 reaction, especially in a polar protic solvent. libretexts.orglibretexts.org

Reactivity with Various Nucleophiles (e.g., Amines, Thiols, Alkoxides) for Derivatization

The bromoethyl moiety of this compound readily reacts with a variety of nucleophiles, allowing for the synthesis of a wide range of derivatives.

| Nucleophile | Product Type |

| Amines (R-NH2) | Substituted Ethylamines |

| Thiols (R-SH) | Thioethers |

| Alkoxides (R-O⁻) | Ethers |

Amines: Reaction with primary or secondary amines leads to the formation of substituted ethylamines. This is a common strategy for building more complex amine-containing molecules.

Thiols: Thiols and their conjugate bases (thiolates) are excellent nucleophiles and react efficiently to form thioethers.

Alkoxides: Alkoxides, the conjugate bases of alcohols, react to produce ethers.

These derivatization reactions are fundamental in medicinal chemistry and materials science for creating new compounds with specific biological or physical properties.

Electrophilic Aromatic Substitution Reactions of the Aniline (B41778) Ring

The aniline ring in this compound is an electron-rich aromatic system, making it highly susceptible to electrophilic aromatic substitution (EAS) reactions. wikipedia.org

Influence of the Amino Group on Aromatic Ring Reactivity

The amino (-NH2) group is a powerful activating group in electrophilic aromatic substitution. byjus.com The lone pair of electrons on the nitrogen atom can be delocalized into the benzene (B151609) ring through resonance, increasing the electron density at the ortho and para positions. wikipedia.orgbyjus.com This makes the ring much more reactive towards electrophiles than benzene itself. wikipedia.org Consequently, the amino group is considered an ortho, para-director, meaning that incoming electrophiles will preferentially add to the positions ortho and para to the amino group. byjus.comyoutube.com

However, the high reactivity of the aniline ring can sometimes be a drawback, leading to multiple substitutions. For example, the reaction of aniline with bromine water results in the formation of 2,4,6-tribromoaniline (B120722). byjus.com

Strategies for Controlled Aromatic Substitution (e.g., Amine Protection-Deprotection)

To control the reactivity of the aniline ring and achieve selective monosubstitution, particularly at the para position, a common strategy is to protect the amino group. chemistrysteps.com This is often done by converting the amine into an amide, for example, by reacting it with acetic anhydride (B1165640) to form an acetanilide (B955). youtube.comlibretexts.org

The acetyl group is still an ortho, para-director, but it is less activating than the free amino group because the lone pair on the nitrogen is also in resonance with the carbonyl group of the amide. chemistrysteps.comyoutube.com This reduced activation prevents multiple substitutions. Furthermore, the bulkiness of the acetyl group sterically hinders the ortho positions, favoring substitution at the para position. chemistrysteps.commasterorganicchemistry.com After the desired electrophilic substitution has been carried out, the acetyl group can be easily removed by hydrolysis to regenerate the amino group. youtube.comlibretexts.org

Another important consideration is the basicity of the amino group. In strongly acidic conditions, the amino group can be protonated to form the anilinium ion (-NH3+). doubtnut.com This group is strongly deactivating and a meta-director. byjus.comdoubtnut.com Therefore, controlling the pH is crucial for directing the outcome of electrophilic substitution on the aniline ring. Friedel-Crafts reactions, which use a Lewis acid catalyst like AlCl3, are generally not successful with anilines because the catalyst forms a complex with the basic amino group, deactivating the ring. youtube.comchemistrysteps.com

Oxidative and Reductive Transformations of this compound

The this compound molecule can undergo both oxidative and reductive transformations. The aniline moiety is susceptible to oxidation, which can lead to the formation of a variety of products, including colored polymeric materials, depending on the oxidizing agent and reaction conditions. Direct nitration of aniline, for example, can lead to oxidative destruction of the molecule. libretexts.org

The aniline part of the molecule can also be modified through diazotization. The primary aromatic amine can react with nitrous acid to form a diazonium salt. wikipedia.org This diazonium salt is a versatile intermediate that can undergo a variety of nucleophilic substitution reactions, allowing the amino group to be replaced with groups such as -OH, -CN, or halogens through Sandmeyer reactions. wikipedia.org

Reductive transformations can also be performed. For instance, the bromoethyl group can potentially be reduced to an ethyl group under certain conditions.

Applications of 4 2 Bromoethyl Aniline As a Versatile Synthetic Intermediate

Precursor for the Synthesis of Complex Organic Molecules

The strategic placement of a nucleophilic amine and an electrophilic alkyl bromide within the same molecule makes 4-(2-Bromoethyl)aniline a powerful precursor for assembling complex molecular frameworks. Chemists can selectively target one functional group while leaving the other intact for subsequent transformations, a key strategy in modern synthetic chemistry.

In medicinal chemistry, this compound serves as a foundational component for creating diverse molecular scaffolds that are central to the development of new therapeutic agents. The aniline (B41778) portion can be readily modified, for instance, through acylation to form amides, which are prevalent in many drug structures. researchgate.netyoutube.com The bromoethyl group provides a reactive handle for introducing other functionalities through reactions with nucleophiles like thiols, alcohols, or secondary amines, thereby building molecular complexity.

This bifunctionality is crucial for synthesizing heterocyclic compounds, which are core structures in a vast number of pharmaceuticals. chemicalbook.comchemicalbook.com For example, the amine can be part of a condensation reaction to form one part of a heterocyclic ring system, while the bromoethyl group can undergo intramolecular cyclization by reacting with another nucleophilic center within the same molecule, leading to the formation of cyclic structures like substituted indoles or other nitrogen-containing heterocycles. These structures are of great interest for their potential biological activities. chemicalbook.com

One documented application involves its use as a fragment in creating benzoyl derivatives, a class of compounds known for a wide range of biological activities. drugbank.com The ability to use the two functional groups in a stepwise manner allows for the controlled and predictable assembly of target drug candidates.

The synthetic versatility of this compound extends to the agrochemical industry. Many modern pesticides and herbicides are complex organic molecules that require specialized building blocks for their synthesis. The structural motifs accessible from this compound are relevant to the creation of new active ingredients. For instance, substituted anilines are precursors to a variety of agrochemicals, and the bromoethyl group allows for the attachment of moieties that can enhance biological activity or modify physical properties like solubility and stability. chemicalbook.com

Beyond agrochemicals, this intermediate is valuable in the synthesis of specialty chemicals, such as azo dyes and materials for liquid crystals. chemicalbook.com The aniline group is a classic precursor to azo compounds, and the bromoethyl functionality offers a site for further modification to fine-tune the color and performance properties of the dye. chemicalbook.com Similarly, in materials science, intermediates like para-bromobiphenyl, which can be conceptually derived from related aniline structures, are used in producing liquid crystals. chemicalbook.com

Integration into Polymer Science and Advanced Material Synthesis

In the realm of polymer and materials science, this compound and its derivatives are valuable for creating functional polymers and advanced materials. The aniline moiety can undergo oxidative polymerization to form polyaniline, a well-known conducting polymer. researchgate.netantispublisher.com By incorporating this compound as a co-monomer with aniline, it is possible to synthesize copolymers with pendant bromoethyl groups. researchgate.net

These reactive side-chains provide a powerful tool for post-polymerization modification. The bromine atoms serve as anchor points to graft other molecules or polymer chains onto the polyaniline backbone, leading to materials with tailored properties. This approach can be used to improve solubility, introduce cross-linking capabilities, or attach specific functional units for applications in sensors, rechargeable batteries, and electromagnetic shielding devices. researchgate.netantispublisher.com The ability to functionalize a conducting polymer in this manner opens pathways to creating sophisticated materials for microelectronics and other high-tech applications. researchgate.net

Functionalization and Conjugation Strategies in Molecular Design

The distinct and predictable reactivity of its two functional groups makes this compound an excellent component for molecular engineering, where precise control over the final structure is paramount.

As a heterobifunctional linker, this compound can bridge two different molecular entities. The amine end can be reacted with a molecule containing a carboxylic acid or an acyl chloride, forming a stable amide bond. Subsequently, the bromoethyl end can react with a nucleophile from a second molecule, effectively "linking" the two components. This strategy is fundamental in various fields, from drug discovery to materials science, for creating molecules with combined properties or for assembling supramolecular structures.

The bromoethyl group of this compound is an effective electrophile for bioconjugation, the process of linking a molecule to a biomolecule such as a protein or nucleic acid. The alkyl bromide can react with nucleophilic side chains of amino acids, most notably the thiol group of cysteine, via an S-alkylation reaction. This reaction is a common and robust method for site-specifically attaching probes, tags, or drugs to proteins.

In a typical strategy, the aniline nitrogen of this compound might first be modified, for example, by attaching a fluorescent dye or a biotin (B1667282) tag. The resulting functionalized molecule can then be "conjugated" to a protein through the reaction of its bromoethyl group with a cysteine residue. This allows researchers to label proteins for imaging studies or to create antibody-drug conjugates where the linker plays a crucial role in connecting the antibody to the cytotoxic payload.

Computational Chemistry and Spectroscopic Investigations of 4 2 Bromoethyl Aniline

Quantum Chemical Studies on Molecular Structure, Conformation, and Electronic Properties

Quantum chemical studies, primarily employing Density Functional Theory (DFT), have been instrumental in characterizing the molecular structure, conformational possibilities, and electronic properties of aniline (B41778) derivatives. While specific studies solely focused on 4-(2-Bromoethyl)aniline are not abundant in the public domain, the principles from studies on similar molecules like propargyl 2-bromoisobutyrate can be extrapolated. researchgate.net

These computational approaches are used to calculate key electronic properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. The energy gap between HOMO and LUMO is a critical parameter that helps in understanding the chemical reactivity and kinetic stability of the molecule. A smaller HOMO-LUMO gap suggests a higher propensity for the molecule to undergo chemical reactions.

Mechanistic Insights from Computational Simulations of Reaction Pathways and Transition States

Computational simulations serve as a powerful tool to explore the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify the most probable reaction pathways and characterize the transition states. This information is crucial for understanding the kinetics and thermodynamics of reactions.

For instance, in reactions where this compound acts as a precursor, computational models can predict the activation energies required for different reaction steps. This allows for the optimization of reaction conditions, such as temperature and catalysts, to favor the formation of the desired product. The insights gained from these simulations are invaluable for designing new synthetic routes and for understanding the reactivity of the bromoethyl and aniline functionalities. While specific computational studies on the reaction pathways of this compound are not widely published, the methodologies are well-established in the field of organic chemistry.

Advanced Spectroscopic Characterization Techniques

A suite of advanced spectroscopic techniques is employed to experimentally determine the structure and purity of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules like this compound. ethz.ch Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In a related compound, N,N-bis(2-bromoethyl)aniline, the ¹H NMR spectrum shows distinct signals for the protons on the bromoethyl groups and the aromatic ring. nih.gov The methylene (B1212753) protons adjacent to the bromine atom (CH₂Br) and those adjacent to the nitrogen atom (CH₂N) appear as triplets due to coupling with each other. nih.gov The aromatic protons exhibit characteristic splitting patterns (doublet and triplet of doublets) corresponding to their positions on the phenyl ring. nih.gov

Similarly, the ¹³C NMR spectrum of N,N-bis(2-bromoethyl)aniline provides signals for the two different methylene carbons and the four distinct carbons of the aromatic ring. nih.gov The application of two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), can further confirm the connectivity between protons and carbons, providing unambiguous structural assignment. ethz.ch

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, the mass spectrum would show a molecular ion peak corresponding to its molecular formula, C₈H₁₀BrN. chemspider.comnih.gov The presence of bromine is readily identified by the characteristic isotopic pattern of its two stable isotopes, ⁷⁹Br and ⁸¹Br, which are in an approximate 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion and any bromine-containing fragments.

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecule, which helps in confirming its elemental composition and distinguishing it from other compounds with the same nominal mass. Mass spectrometry is also a sensitive tool for assessing the purity of a sample by detecting the presence of any impurities.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are used to identify the functional groups present in a molecule. pressbooks.pubresearchgate.net

Infrared (IR) Spectroscopy: The IR spectrum of this compound would exhibit characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amine group (NH₂) typically appear in the region of 3300-3500 cm⁻¹. pressbooks.pub The C-H stretching vibrations of the aromatic ring are observed around 3000-3100 cm⁻¹, while the C-H stretching of the ethyl group appears in the 2850-2960 cm⁻¹ range. pressbooks.pub The C=C stretching vibrations of the aromatic ring are found in the 1500-1600 cm⁻¹ region. The C-N stretching vibration usually appears around 1250-1350 cm⁻¹, and the C-Br stretching vibration is typically observed in the lower frequency region of 500-600 cm⁻¹.

Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum provides information about the electronic transitions within the molecule, particularly those involving conjugated π systems. libretexts.org Aniline and its derivatives exhibit characteristic absorption bands in the UV region. The presence of the aniline chromophore in this compound would result in absorption maxima (λ_max) typical for this class of compounds. The position and intensity of these absorptions can be influenced by the substituent on the aromatic ring.

Hirshfeld Surface Analysis for Intermolecular Interaction Characterization

A comprehensive search of scientific literature and crystallographic databases did not yield any specific studies performing Hirshfeld surface analysis on the compound this compound. This analytical technique is contingent upon the availability of a solved crystal structure for the molecule of interest. As of the current date, the crystal structure of this compound, along with any associated computational analysis of its intermolecular interactions via Hirshfeld surfaces, has not been reported in published scientific literature.

Therefore, detailed research findings, data tables, and a quantitative breakdown of intermolecular contacts for this compound cannot be provided. The generation of such data would require experimental determination of the crystal structure through techniques like X-ray diffraction, followed by theoretical calculations using specialized software.

For illustrative purposes, Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule (the promolecule) dominates the corresponding sum over the crystal (the procrystal). The surface is defined as the region where the contributions from the promolecule and the procrystal are equal.

This analysis provides valuable insights into the nature and extent of different types of intermolecular contacts, such as:

Hydrogen Bonds: Strong directional interactions crucial for molecular packing.

Halogen Bonds: Interactions involving the bromine atom.

π-π Stacking: Interactions between aromatic rings.

van der Waals Forces: Weaker, non-directional forces.

Without a crystallographic study on this compound, a detailed discussion and the presentation of specific data as requested are not possible.

Retrosynthetic Analysis Involving 4 2 Bromoethyl Aniline As a Key Synthon

Identification of Key Synthons and Corresponding Synthetic Equivalents for Bromoethyl and Aniline (B41778) Moieties

Following the disconnections, synthons are identified, and for each synthon, a corresponding "synthetic equivalent" is chosen. A synthetic equivalent is a real chemical reagent that provides the desired synthon's reactivity. youtube.com

A logical retrosynthetic pathway for 4-(2-Bromoethyl)aniline involves an initial FGI at the bromide, followed by a C(aryl)-C(alkyl) disconnection.

Step 1 (FGI): The C-Br bond is disconnected. This suggests that the bromoethyl group can be formed from a more stable precursor, like a hydroxyethyl (B10761427) group. This avoids carrying the reactive alkyl bromide through multiple synthetic steps.

Target Molecule: this compound

Precursor: 4-(2-Hydroxyethyl)aniline

Reaction (Forward): Bromination of an alcohol (e.g., using PBr₃ or HBr).

Step 2 (C-C Disconnection): The precursor, 4-(2-Hydroxyethyl)aniline, is disconnected at the C(aryl)-C(alkyl) bond.

Synthon 1 (Aryl): A 4-aminophenyl anion (p-H₂N-C₆H₄⁻). This is a nucleophilic synthon.

Synthon 2 (Alkyl): A 2-hydroxyethyl cation (⁺CH₂CH₂OH). This is an electrophilic synthon.

The real-world reagents (synthetic equivalents) that correspond to these synthons are chosen to effect the desired bond formation.

| Disconnection | Synthon | Type | Synthetic Equivalent |

| C(aryl) — C(alkyl) | p-H₂N-C₆H₄⁻ | Nucleophilic Anion | 4-Bromoaniline (used to form an organometallic reagent like a Grignard or organolithium reagent) |

| C(aryl) — C(alkyl) | ⁺CH₂CH₂OH | Electrophilic Cation | Ethylene (B1197577) oxide |

| C — Br | Br⁺ | Electrophilic | Phosphorus tribromide (PBr₃) or Carbon tetrabromide (CBr₄) |

This analysis leads to a potential forward synthesis starting from 4-bromoaniline, which is converted to a Grignard reagent, followed by reaction with ethylene oxide to form 4-(2-hydroxyethyl)aniline. The final step is the conversion of the hydroxyl group to a bromide.

Strategic Disconnections Leading to this compound and its Complex Derivatives

This compound is itself a valuable synthon for building more complex molecules. Its utility comes from the presence of two reactive sites: the nucleophilic amino group and the electrophilic carbon bearing the bromine atom. When analyzing a complex derivative, a strategic disconnection can reveal this compound as a key precursor.

Consider a hypothetical complex molecule, N-benzyl-N-(2-(4-aminophenyl)ethyl)amine .

Target Molecule: N-benzyl-N-(2-(4-aminophenyl)ethyl)amine

Retrosynthetic Analysis: A logical disconnection is the C-N bond formed between the ethyl chain and the benzylamine (B48309) nitrogen. This is a standard disconnection for an amine. amazonaws.com

Disconnection: Break the bond between the ethyl group and the nitrogen of the benzylamine moiety.

Resulting Fragments: This reveals two key synthons.

An electrophilic this compound synthon (or more accurately, its real equivalent).

A nucleophilic benzylamine synthon.

This analysis indicates that the complex target molecule can be synthesized by the N-alkylation of benzylamine using this compound. In this context, this compound serves as the synthetic equivalent for a 4-aminophenyl-ethyl⁺ cation synthon.

Functional Group Interconversions (FGIs) within Retrosynthetic Pathways to Optimize Synthesis

A primary challenge in syntheses involving aniline is the powerful activating nature of the -NH₂ group, which can lead to issues like poly-substitution in electrophilic aromatic substitution reactions. doubtnut.com

Amine Protection: A common FGI strategy is to temporarily protect the amino group. Aniline can be treated with acetic anhydride (B1165640) to form acetanilide (B955). youtube.com The resulting acetamido group (-NHCOCH₃) is still an ortho-, para-director but is significantly less activating than the amino group. This moderation allows for more controlled reactions. For instance, bromination of acetanilide yields primarily the para-bromo product. The amino group can then be regenerated by acidic or basic hydrolysis of the amide. youtube.com This FGI sequence (amine → amide → substituted amide → substituted amine) is a cornerstone of aniline chemistry.

Nitro Group Reduction: An alternative retrosynthetic route to this compound involves starting with a nitrobenzene (B124822) derivative.

TM: this compound

FGI (Amine → Nitro): The amino group can be traced back to a nitro group (-NO₂), which is a common precursor. The forward reaction is a reliable reduction (e.g., using Sn/HCl, H₂/Pd).

Precursor: 1-(2-Bromoethyl)-4-nitrobenzene.

C-C Disconnection: This precursor can be disconnected to a 4-nitrophenyl synthon and a bromoethyl synthon.

This pathway allows for the introduction of the side chain onto a deactivated ring, potentially offering different selectivity and avoiding side reactions associated with the free amine. The conversion of a nitro group to an amine is a classic example of a strategic FGI. youtube.comslideshare.net

Q & A

Q. What are the common synthetic routes for 4-(2-Bromoethyl)aniline, and how can reaction conditions be optimized?

- Methodological Answer : this compound is typically synthesized via alkylation or bromination of aniline derivatives. A feasible route involves reacting N-methylaniline with 2-bromoethanol in the presence of hydrobromic acid (HBr) under controlled temperatures (40–60°C) to minimize side reactions . Optimization includes adjusting solvent polarity (e.g., using dichloromethane or THF) and catalyst loading (e.g., HBr or Lewis acids) to enhance yield. Purity is verified via HPLC (>95%) and NMR spectroscopy (e.g., δ 7.2–6.8 ppm for aromatic protons) .

Q. How is this compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : Structural elucidation requires a combination of:

- NMR spectroscopy : and NMR to confirm the bromoethyl moiety (e.g., δ 3.5–3.8 ppm for CHBr).

- Mass spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., m/z 214.997 for [M+H]).

- X-ray crystallography : For definitive stereochemical assignment, though this requires high-purity crystals .

Q. What are the key reactivity patterns of this compound in nucleophilic substitution reactions?

- Methodological Answer : The bromoethyl group undergoes nucleophilic substitution with amines, thiols, or alkoxides. For example:

- Reaction with sodium azide (NaN) in DMF at 80°C yields 4-(2-Azidoethyl)aniline, a precursor for click chemistry.

- Kinetics studies show second-order dependence on nucleophile concentration, with activation energy (~50 kJ/mol) determined via Arrhenius plots .

Advanced Research Questions

Q. How do steric and electronic effects influence the regioselectivity of this compound in cross-coupling reactions?

- Methodological Answer : The bromine atom’s electronegativity directs palladium-catalyzed couplings (e.g., Suzuki-Miyaura) to the para position of the aniline ring. Steric hindrance from the ethyl chain can reduce coupling efficiency by ~20% compared to simpler bromoanilines. Computational DFT studies (e.g., Gaussian 09) model transition states to predict regioselectivity .

Q. What strategies resolve contradictions in reported yields for this compound derivatives in medicinal chemistry applications?

- Methodological Answer : Discrepancies often arise from:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis.

- Catalyst choice : Pd(PPh) vs. PdCl(dppf) alters coupling efficiency by 15–30%.

- Workup protocols : Silica gel chromatography vs. recrystallization affects purity. Systematic DOE (Design of Experiments) identifies critical variables .

Q. How can this compound be utilized in designing bioactive molecules, and what in silico tools validate these interactions?

- Methodological Answer : The compound serves as a scaffold for COX-2 inhibitors or kinase modulators. Methods include:

- Molecular docking (AutoDock Vina) : Predict binding affinity to targets (e.g., COX-2 active site, PDB: 3JUS).

- MD simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories.

- SAR studies : Modifying the bromoethyl group to azide or amine derivatives enhances selectivity .

Q. What are the challenges in scaling up this compound synthesis, and how are they mitigated?

- Methodological Answer : Scale-up issues include:

- Exothermic reactions : Controlled addition of brominating agents to prevent runaway reactions.

- Purification : Switch from column chromatography to fractional distillation for >100 g batches.

- Byproduct management : Quenching unreacted HBr with aqueous NaHCO reduces corrosion risks .

Q. How does the bromoethyl substituent affect the compound’s photostability and environmental degradation?

- Methodological Answer : The C-Br bond’s lability leads to UV-induced degradation (λ = 254 nm). Accelerated aging studies (72 h under UV light) show 40% decomposition, forming ethyl-aniline byproducts. LC-MS tracks degradation pathways, while QSAR models predict environmental half-lives .

Safety and Handling

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Use PPE (gloves, goggles, lab coat) due to skin/eye irritation risks.

- Conduct reactions in fume hoods to avoid inhalation of volatile HBr.

- Store under inert atmosphere (N) at 2–8°C to prevent bromine loss .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。